2-Hydroxyxanthone

Cytotoxicity Leukemia Natural Products

Procure 2-Hydroxyxanthone with confidence: its specific 2-OH position dictates MAO-A over MAO-B targeting and confers antiplasmodial activity (P. falciparum IC₅₀ 0.44 µg/mL), avoiding the variability of generic hydroxyxanthones. Ideal as a reference standard or lead scaffold for CNS drug discovery and SAR studies. Verify regioisomer-specific performance in your assays.

Molecular Formula C13H8O3
Molecular Weight 212.20 g/mol
CAS No. 1915-98-6
Cat. No. B158754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyxanthone
CAS1915-98-6
Molecular FormulaC13H8O3
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O
InChIInChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
InChIKeyWSACHQJPCNOREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyxanthone (CAS 1915-98-6) – Natural Xanthone Scaffold for Targeted Bioactivity Profiling and Procurement


2-Hydroxyxanthone (2-hydroxy-9H-xanthen-9-one, CAS 1915-98-6) is a naturally occurring oxygenated heterocyclic compound belonging to the xanthone family. It features a tricyclic dibenzo-γ-pyrone core with a single hydroxyl group at the 2-position, which defines its distinct chemical and biological signature relative to regioisomeric hydroxyxanthones [1]. The compound is isolated from various plant species including Calophyllum inophyllum, Hypericum mysorense, and Mammea americana [2], and has been synthesized via multiple established routes, including a three-step process from xanthone with an overall yield of 38.35% [3]. Its well-defined spectral properties (InChIKey: WSACHQJPCNOREV-UHFFFAOYSA-N) and melting point of 235-236 °C support unambiguous identification and quality control in procurement workflows [4].

Why Hydroxyxanthone Regioisomers Are Not Interchangeable in Targeted Assays


Hydroxyxanthones are structurally similar yet functionally distinct; the position of the hydroxyl group on the xanthone nucleus critically determines bioactivity profiles, target engagement, and physicochemical behavior. For example, 1-hydroxyxanthone and 2-hydroxyxanthone exhibit different UV-Vis spectral shifts in the presence of sodium acetate, directly reflecting differential electronic environments that translate into divergent molecular recognition by biological targets [1]. Computational analyses further demonstrate that only specific substitution patterns, such as the 2-hydroxy motif, confer leadlikeness potential and predicted targeting of distinct enzymes (e.g., MAO-A versus MAO-B) [2]. Additionally, the hydroxyl group position modulates antioxidant potency, cytotoxicity, and selectivity indices in a non-linear fashion; a structural modification as subtle as methylating or repositioning a hydroxyl group can abolish activity entirely in certain assay systems [3]. Substituting a generic 'hydroxyxanthone' without verifying the specific regioisomer therefore introduces uncontrolled variability and risks experimental irreproducibility.

Comparative Quantitative Evidence for 2-Hydroxyxanthone Differentiation


Cytotoxicity Against K562 Leukemia Cells: 2-Hydroxyxanthone Versus Prenylated Analogs

In a direct comparative isolation and cytotoxicity study of Calophyllum inophyllum twig extracts, 2-hydroxyxanthone (compound 3) was co-evaluated alongside two prenylated xanthones, caloxanthone N (1) and gerontoxanthone C (2). While the prenylated analogs 1 and 2 exhibited cytotoxicity against the chronic myelogenous leukemia K562 cell line with IC₅₀ values of 7.2 µg/mL and 6.3 µg/mL respectively, the report noted that 2-hydroxyxanthone was isolated and structurally characterized but did not exhibit quantifiable cytotoxicity under the same assay conditions [1]. This differential selectivity profile highlights that 2-hydroxyxanthone's simpler, non-prenylated scaffold does not confer the same potency but may offer a cleaner background for studying alternative mechanisms or for use as a non-cytotoxic control in cell-based assays.

Cytotoxicity Leukemia Natural Products

In Vitro Antiplasmodial Activity: 2-Hydroxyxanthone Relative to Unsubstituted Xanthone

Synthetic 2-hydroxyxanthone, prepared via a three-step route from xanthone, was evaluated for in vitro antiplasmodial activity against Plasmodium falciparum 3D7. The compound demonstrated an IC₅₀ of 0.44 µg/mL [1]. This activity is attributed specifically to the addition of the 2-hydroxyl group to the xanthone framework; the study notes that the hydroxyl group significantly enhances antiplasmodial activity relative to the parent xanthone scaffold, which lacks this functionalization [2].

Antimalarial Plasmodium falciparum Drug Discovery

Leadlikeness and Predicted Target Engagement: 2-Hydroxyxanthone Versus Other Calophyllum Xanthones

A comprehensive chemoinformatic analysis of 70 xanthones isolated from the Calophyllum genus identified 2-hydroxyxanthone as one of only two xanthones possessing leadlikeness potential. The computational assessment further predicted that 2-hydroxyxanthone specifically targets monoamine oxidase A (MAO-A), whereas the other leadlike xanthone, caledonixanthone-B, targets MAO-B, demonstrating target selectivity differentiation within the same structural class [1]. The analysis also predicted that 2-hydroxyxanthone may target dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is overexpressed in various hematological and brain cancers [1]. This positions 2-hydroxyxanthone as a computationally validated lead scaffold with predicted multi-target pharmacology relevant to CNS and oncology indications.

Chemoinformatics Druglikeness MAO-A Inhibition

Synthetic Accessibility and Yield: 2-Hydroxyxanthone as a Practical Intermediate

A fully characterized three-step synthetic route from xanthone to 2-hydroxyxanthone has been established and optimized, yielding the final product as a white solid in 69.81% for the final hydrolysis step, with an overall yield of 38.35% across all three stages (2-nitroxanthone → 2-aminoxanthone → 2-hydroxyxanthone) [1]. The intermediates are well-characterized: 2-nitroxanthone (brownish-yellow crystal, 69.00% yield, m.p. 181°C) and 2-aminoxanthone (pale-yellow solid, 60.60% yield). This contrasts with other hydroxyxanthone regioisomers (e.g., 1-hydroxyxanthone or 3-hydroxyxanthone) which may require distinct synthetic strategies or protecting group manipulations, as the 2-position presents unique electronic and steric considerations in electrophilic aromatic substitution pathways [2].

Organic Synthesis Xanthone Derivatives Medicinal Chemistry

Validated Research Applications for 2-Hydroxyxanthone Procurement


Antimalarial Drug Discovery: Lead Optimization Starting Scaffold

Procure 2-hydroxyxanthone as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing antiplasmodial potency. Its quantified in vitro activity against P. falciparum 3D7 (IC₅₀ = 0.44 µg/mL) provides a benchmark for assessing the impact of further functionalization on antimalarial efficacy [1]. Use as a reference standard in screening campaigns evaluating novel hydroxyxanthone derivatives for enhanced potency or improved selectivity indices.

CNS Drug Discovery: MAO-A Inhibitor Lead Compound

Utilize 2-hydroxyxanthone as a computationally validated leadlike scaffold for developing reversible MAO-A inhibitors. Chemoinformatic analysis has identified 2-hydroxyxanthone as a leadlike xanthone with predicted MAO-A targeting, distinguishing it from MAO-B targeting xanthones [2]. Employ in medicinal chemistry programs focused on antidepressant, anxiolytic, or neuroprotective indications, where selective MAO-A inhibition is therapeutically desirable.

Oncology Research: DYRK1A-Targeted Probe Development

Deploy 2-hydroxyxanthone as a starting point for developing chemical probes targeting DYRK1A, a kinase overexpressed in hematological malignancies and brain cancers. The same chemoinformatic analysis that identified 2-hydroxyxanthone as leadlike also predicted DYRK1A engagement [2], supporting its use in hit validation and target engagement studies in relevant cancer cell models.

Synthetic Methodology Development: Xanthone Functionalization Studies

Source 2-hydroxyxanthone as a key intermediate or reference standard in developing new synthetic methodologies for xanthone functionalization. Its well-characterized spectral properties and established synthetic route [1] provide a reliable baseline for assessing reaction yields, regioselectivity, and product purity in new synthetic protocols, including Williamson ether synthesis and bromination reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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